molecular formula C15H11N3 B5283313 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- CAS No. 304460-05-7

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)-

Cat. No.: B5283313
CAS No.: 304460-05-7
M. Wt: 233.27 g/mol
InChI Key: ILZAJMWXIYHHBM-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with a phenyl group and a propynyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- typically involves the reaction of benzotriazole with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the acetylene group attaches to the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzotriazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines.

Scientific Research Applications

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and proteins, affecting their function. The phenyl and propynyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole, 1-phenyl-: Similar structure but lacks the propynyl group.

    1H-Benzotriazole, 1-(methylsulfonyl)-: Contains a sulfonyl group instead of the propynyl group.

    1H-Benzotriazole, 1-(2-hydroxyphenyl)-: Features a hydroxyphenyl group.

Uniqueness

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- is unique due to the presence of both the phenyl and propynyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-phenylprop-2-ynyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-7-13(8-3-1)9-6-12-18-15-11-5-4-10-14(15)16-17-18/h1-5,7-8,10-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZAJMWXIYHHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260456
Record name 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304460-05-7
Record name 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304460-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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